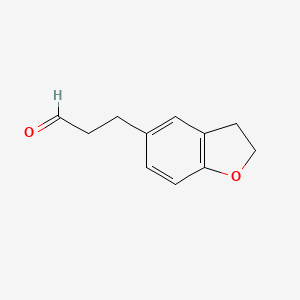

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal

Overview

Description

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal is an organic compound with the molecular formula C11H12O2 It is a derivative of benzofuran, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanal typically involves the following steps:

Formylation: The Grignard reagent is then reacted with formaldehyde to introduce the propanal group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: 3-(2,3-Dihydro-1-benzofuran-5-YL)propanoic acid.

Reduction: 3-(2,3-Dihydro-1-benzofuran-5-YL)propanol.

Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-5-YL)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and affecting various biochemical pathways . The benzofuran moiety can engage in π-π interactions with aromatic amino acids in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

2,3-Dihydro-1-benzofuran-5-propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

2,3-Dihydro-1-benzofuran-5-ylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal is unique due to its combination of the benzofuran ring and the propanal group, which provides distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Biological Activity

Overview

3-(2,3-Dihydro-1-benzofuran-5-YL)propanal is an organic compound characterized by its unique structure that combines a benzofuran ring with a propanal group. This compound has garnered attention in various fields of research due to its potential biological activities, including neuroprotective effects, antioxidant properties, and interactions with cannabinoid receptors.

- Molecular Formula : C11H12O2

- CAS Number : 1057670-88-8

- Structural Features : The compound features a benzofuran moiety, which is known for its diverse biological activities, and an aldehyde functional group that contributes to its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The aldehyde group can undergo oxidation to form carboxylic acids or reduction to alcohols, influencing its interaction with enzymes and receptors. The benzofuran structure may facilitate interactions with neurotransmitter systems, potentially affecting mood and cognitive functions.

Neuroprotective Effects

Research has indicated that derivatives of benzofuran, including this compound, exhibit neuroprotective properties. A study demonstrated that certain benzofuran analogues could protect against oxidative stress and neuronal injury in models of brain trauma. Specifically, compounds were evaluated for their ability to inhibit lipid peroxidation and scavenge free radicals, which are critical mechanisms in neuroprotection .

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays measuring its capacity to inhibit oxidative damage. The compound has shown significant activity in scavenging superoxide radicals and preventing lipid peroxidation in vitro. These properties suggest that it could be beneficial in mitigating oxidative stress-related diseases .

Cannabinoid Receptor Interaction

Recent studies have focused on the interaction of benzofuran derivatives with cannabinoid receptors, particularly CB2 receptors. This compound may act as a selective agonist for CB2 receptors, which are implicated in pain modulation and inflammatory responses. This suggests potential applications in treating neuropathic pain without the psychoactive effects associated with CB1 receptor activation .

Comparative Analysis with Related Compounds

A comparison of this compound with similar compounds reveals its unique position in biological activity:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 2,3-Dihydro-1-benzofuran-5-propanoic acid | Carboxylic acid derivative | Neuroprotective |

| 2,3-Dihydro-1-benzofuran-5-ylmethanol | Alcohol derivative | Antioxidant |

| This compound | Aldehyde derivative | Neuroprotective, Antioxidant |

Case Studies

- Neuroprotective Properties : In a study involving mice subjected to head trauma, this compound was found to significantly reduce neuronal damage and improve recovery outcomes when administered prior to injury .

- Antioxidant Efficacy : A series of experiments demonstrated that this compound effectively reduced markers of oxidative stress in neuronal cell cultures exposed to toxic agents. The results indicated a dose-dependent response where higher concentrations correlated with greater protective effects against cellular damage .

Properties

IUPAC Name |

3-(2,3-dihydro-1-benzofuran-5-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-4,6,8H,1-2,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKHOGAHZACYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.